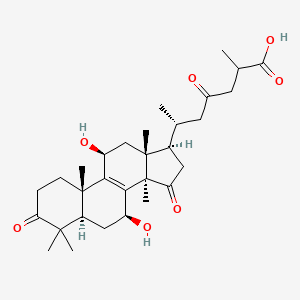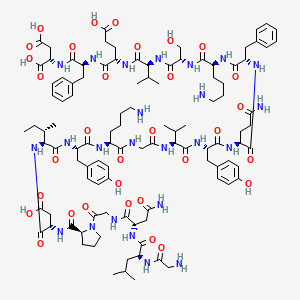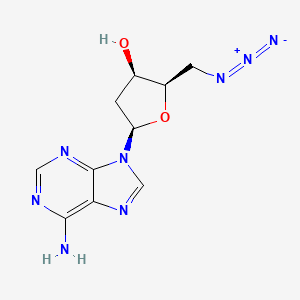
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The presence of the azidomethyl group and the specific stereochemistry at the 2, 3, and 5 positions of the oxolane ring make this compound unique and potentially useful in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Glycosylation: The initial step involves the glycosylation of a protected ribose derivative with a purine base, such as adenine, to form a nucleoside intermediate.
Protection and Deprotection: The hydroxyl groups of the nucleoside intermediate are protected using suitable protecting groups, such as silyl or acyl groups, to prevent unwanted side reactions.
Azidation: The protected nucleoside is then subjected to azidation, where the azidomethyl group is introduced at the 2-position of the oxolane ring. This step typically involves the use of azidotrimethylsilane (TMSN3) or sodium azide (NaN3) in the presence of a suitable catalyst.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The azidomethyl group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Oxo derivatives of the nucleoside.
Reduction: Amino derivatives of the nucleoside.
Substitution: Various substituted nucleoside derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and nucleoside analogs.
Biology: Studied for its potential role in inhibiting viral replication and as a probe for studying nucleic acid interactions.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The azidomethyl group can form covalent bonds with nucleophilic sites in enzymes or nucleic acids, leading to inhibition of viral replication or induction of apoptosis in cancer cells. The compound may also interact with specific molecular targets and pathways involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: A similar nucleoside analog with a hydroxymethyl group instead of an azidomethyl group.
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(methyl)oxolan-3-ol: A nucleoside analog with a methyl group at the 2-position.
Uniqueness
The presence of the azidomethyl group in (2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol makes it unique compared to other nucleoside analogs. This functional group can participate in specific chemical reactions and interactions that are not possible with other substituents, providing unique opportunities for scientific research and therapeutic applications.
Properties
Molecular Formula |
C10H12N8O2 |
|---|---|
Molecular Weight |
276.26 g/mol |
IUPAC Name |
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(19)6(20-7)2-16-17-12/h3-7,19H,1-2H2,(H2,11,13,14)/t5-,6-,7-/m1/s1 |
InChI Key |
GCTRYQSKALFXJD-FSDSQADBSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CN=[N+]=[N-])O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CN=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


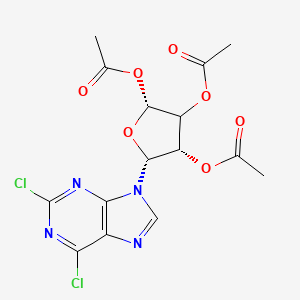

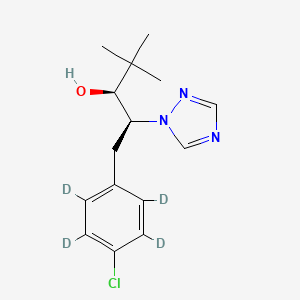
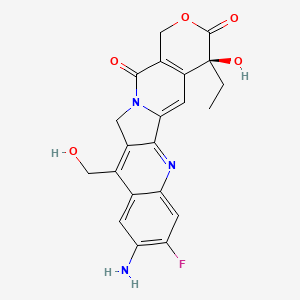
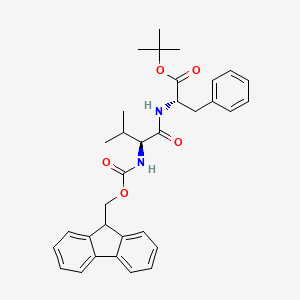
![3-[[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393944.png)
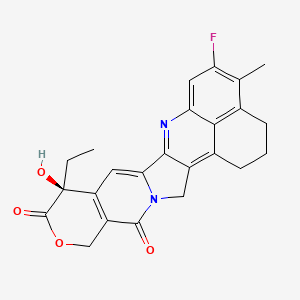


![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
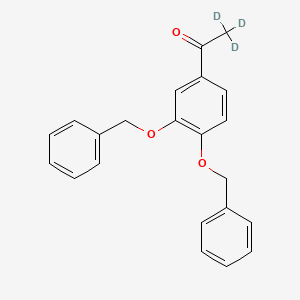
![4-methyl-1-{[(2S)-5-oxomorpholin-2-yl]methyl}-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile](/img/structure/B12393982.png)
